molecular formula C13H8Cl2O B083819 3,5-Dichlorobenzophenone CAS No. 13395-64-7

3,5-Dichlorobenzophenone

Cat. No.: B083819
CAS No.: 13395-64-7
M. Wt: 251.1 g/mol
InChI Key: GTOIVYIQAXETHQ-UHFFFAOYSA-N
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Description

A typical procedure involves reacting 3,5-dichlorobenzoyl chloride (3,5-DCBC) with benzene in the presence of AlCl₃ at 60°C, followed by extraction and purification . It is structurally characterized by two chlorine atoms at the 3- and 5-positions of one phenyl ring, with a ketone group bridging to another benzene ring.

Key applications include:

  • Photostable UV filter byproducts: Formed during chlorination of benzophenone-3 (BP-3) in sunscreens, retaining photoprotective properties despite structural modification .
  • Polymer synthesis: Used as an intermediate in sulfonated polyphenylene block copolymers .

Properties

IUPAC Name

(3,5-dichlorophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOIVYIQAXETHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599580
Record name (3,5-Dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-64-7
Record name (3,5-Dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Positional Isomers of Dichlorobenzophenone

The position of chlorine substituents significantly impacts physical, chemical, and functional properties. Key isomers include:

Compound CAS Number Substituent Positions Key Properties/Applications References
3,5-Dichlorobenzophenone Not explicitly listed 3,5-positions High photostability (>95% retention under UV), low water solubility, used in polymers and sunscreens
4,4'-Dichlorobenzophenone 90-98-2 4,4'-positions Symmetrical structure; used in polymer synthesis (e.g., sulfonated polyphenylene copolymers)
2,4-Dichlorobenzophenone 16611-67-9 2,4-positions Intermediate in pesticide synthesis (e.g., niclosamide derivatives)
2,5-Dichlorobenzophenone 7012-16-0 2,5-positions Less studied; potential niche applications in agrochemicals

Structural and Physical Properties :

  • Symmetry : 4,4'-isomer exhibits higher symmetry, leading to stronger intermolecular interactions and likely higher melting points compared to asymmetric isomers like 3,5-DCBP .
  • Dihedral Angles : In 3,5-DCBP derivatives, the dihedral angle between the benzoyl and benzene rings is ~48.81°, influencing crystallinity and solubility .
  • Water Solubility: All dichlorobenzophenones exhibit low water solubility due to hydrophobicity, but 3,5-DCBP and its mono-chlorinated analogs (3- and 5-chlorobenzophenone) are particularly resistant to aqueous environments .

Functional Group Analogs

Compounds with similar substitution patterns but differing functional groups include:

Compound Key Features Applications References
3,5-Dichloro-2,2,2-Trifluoroacetophenone Combines chloro and trifluoromethyl groups Fluorinated polymer precursors
3,5-Dichlorobenzoic Acid Methyl Ester Ester functional group Fine chemical intermediate

Comparison :

  • Reactivity : The ketone group in 3,5-DCBP allows for nucleophilic acyl substitution, whereas esters (e.g., 3,5-dichlorobenzoic acid methyl ester) undergo hydrolysis or transesterification .
  • Electron-Withdrawing Effects : Trifluoromethyl groups in analogs enhance electron deficiency, affecting reactivity in electrophilic aromatic substitution .

Photostability and Environmental Impact

  • 3,5-DCBP demonstrates exceptional photostability (>95% retention after UV exposure), making it a persistent byproduct in sunscreens .

Toxicity and Allergenic Potential

  • 4,4'-Dichlorobenzophenone is listed in pesticide degradation studies, indicating regulatory scrutiny .

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